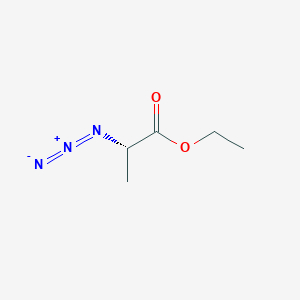

Ethyl (2S)-2-azidopropanoate

Beschreibung

Ethyl (2S)-2-azidopropanoate is a chiral ester characterized by an azide (-N₃) group at the second carbon of the propanoate backbone, with an (S)-configuration at the stereogenic center. This compound is of significant interest in organic synthesis, particularly in click chemistry applications due to the reactivity of the azide group in Huisgen cycloadditions. Its structure combines the ester functionality’s stability with the azide’s versatility, enabling its use in peptide modifications, polymer chemistry, and drug discovery .

Eigenschaften

CAS-Nummer |

79410-47-2 |

|---|---|

Molekularformel |

C5H9N3O2 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

ethyl (2S)-2-azidopropanoate |

InChI |

InChI=1S/C5H9N3O2/c1-3-10-5(9)4(2)7-8-6/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI-Schlüssel |

LSSJUKDVBOYWHG-BYPYZUCNSA-N |

Isomerische SMILES |

CCOC(=O)[C@H](C)N=[N+]=[N-] |

Kanonische SMILES |

CCOC(=O)C(C)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-azidopropanoate can be synthesized through several methods. One common approach involves the azidation of ethyl (2S)-2-bromopropanoate. This reaction typically uses sodium azide (NaN₃) as the azidating agent in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-2-azidopropanoate may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S)-2-azidopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-2-azidopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing compounds.

Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules through click chemistry.

Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (2S)-2-azidopropanoate depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

Crystal structures of analogous esters reveal distinct packing patterns influenced by substituents:

- Hydrogen Bonding: highlights N–H···O and C–H···π interactions in a methoxy-oxo tetrahydro-2H-benzo[g][1,3,5]oxazocine ester, forming zigzag chains along [010].

- Crystal System and Space Groups :

| Compound | Crystal System | Space Group | Molecular Weight | Reference |

|---|---|---|---|---|

| Ethyl (2S)-2-azidopropanoate | Not reported | Not reported | 159.15 | N/A |

| compound | Monoclinic | P2₁ | 306.31 | |

| compound | Orthorhombic | P2₁2₁2₁ | 350.42 |

The absence of crystallographic data for Ethyl (2S)-2-azidopropanoate underscores a research gap, though analog studies suggest its lattice parameters would differ significantly due to the azide’s linear geometry and polarity.

Reactivity and Stability

- Thermal Stability: Azides are thermally labile compared to nitro or cyano analogs. For example, ’s nitromethyl-piperidine ester exhibits stability under ambient conditions, whereas Ethyl (2S)-2-azidopropanoate may require low-temperature storage to prevent decomposition .

- Click Reactivity: The azide group enables copper-catalyzed alkyne-azide cycloadditions (CuAAC), a trait absent in cyano- or nitro-substituted esters. This makes Ethyl (2S)-2-azidopropanoate uniquely valuable in bioconjugation .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Esters

Table 2: Crystallographic Parameters

| Parameter | Compound | Compound |

|---|---|---|

| Space Group | P2₁ | P2₁2₁2₁ |

| Unit Cell Volume (ų) | 1765.28 | 1765.28 (identical reported) |

| Hydrogen Bonding | N–H···O, C–H···π | C–H···O |

| Refinement R-factor | 0.071 | 0.056 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.